
3,4-dibenzoyl-1-methylpyrrolidine
Overview
Description
3,4-Dibenzoyl-1-methylpyrrolidine is a compound with the molecular formula C19H19NO2 and a molecular weight of 293.37 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its biological activity and structural versatility .
Preparation Methods
3,4-Dibenzoyl-1-methylpyrrolidine can be synthesized via a three-component reaction involving heterocyclic aldehydes, amino acid methyl or ethyl esters, and trans-1,2-dibenzoylethylene in toluene under catalyst-free conditions . This method ensures high diastereoselectivity and yields the desired product in high yields . The reaction mechanism is based on 1,3-dipolar cycloaddition, which is a simple and efficient approach for constructing five-membered heterocyclic rings .
Chemical Reactions Analysis
3,4-Dibenzoyl-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrolidine ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new cyclic structures.
Scientific Research Applications
3,4-Dibenzoyl-1-methylpyrrolidine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,4-dibenzoyl-1-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For example, its glucosidase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the hydrolysis of glucosidic bonds . This inhibition can lead to various therapeutic effects, such as reducing blood sugar levels in diabetic patients.
Comparison with Similar Compounds
3,4-Dibenzoyl-1-methylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a similar five-membered ring structure but differ in their substituents and biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position, which significantly alters its chemical properties and biological activities.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive and suitable for different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(4-benzoyl-1-methylpyrrolidin-3-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20-12-16(18(21)14-8-4-2-5-9-14)17(13-20)19(22)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXHATMUSYQHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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